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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650 Get Quote

M7583 Inhibitor Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using the M7583
inhibitor. The information is designed to address specific issues that may be encountered

during cell-based assays and other experiments.

Overview of M7583 (TL-895)
M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation

inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the active

site of BTK, thereby blocking its activity.[1] This action inhibits the B-cell receptor (BCR)

signaling pathway, which is crucial for the proliferation and survival of various B-cell

malignancies.[2][3]

Mechanism of Action
M7583 is an ATP-competitive inhibitor that specifically targets BTK.[1][4] In cellular assays, it

has been shown to inhibit BTK auto-phosphorylation at the Y223 site in a concentration-

dependent manner, confirming its on-target activity.[1]

Caption: M7583 inhibits the BTK signaling pathway.

Quantitative Data Summary
The inhibitory activity of M7583 has been characterized in both biochemical and cellular

assays. The following tables summarize key quantitative data.
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Table 1: M7583 Inhibitor Profile

Parameter Value Reference

Target Bruton's tyrosine kinase (BTK) [1][4]

Type Irreversible, Covalent [1][5]

IC50 (Biochemical) 1.5 nM [1][4]

Ki 11.9 nM [4]

Solubility (DMSO) 90 mg/mL (201.11 mM) [4]

Table 2: M7583 (TL-895) IC50 Values in Selected Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Assay Type Reference

Primary CLL

Blasts

Chronic

Lymphocytic

Leukemia

~0.2 µM Proliferation [1]

Mino

Mantle Cell

Lymphoma

(MCL)

0.003 µM Cell Viability [1]

JeKo-1

Mantle Cell

Lymphoma

(MCL)

0.003 µM Cell Viability [1]

Rec-1

Mantle Cell

Lymphoma

(MCL)

0.004 µM Cell Viability [1]

Granta-519

Mantle Cell

Lymphoma

(MCL)

>10 µM Cell Viability [1]

OCI-Ly3

Diffuse Large B-

cell Lymphoma

(DLBCL)

0.003 µM Cell Viability [1]

TMD8

Diffuse Large B-

cell Lymphoma

(DLBCL)

0.003 µM Cell Viability [1]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for M7583?

M7583 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1]

[4] It acts as an ATP-competitive inhibitor, covalently binding to a cysteine residue in the active

site of BTK, which blocks its kinase activity and subsequent downstream signaling necessary

for B-cell proliferation and survival.[1]

Q2: What are the recommended storage and handling conditions for M7583?
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For optimal stability, M7583 should be stored as a solid at -20°C. For stock solutions, dissolve

in fresh, moisture-free DMSO to a concentration of up to 90 mg/mL.[4] Aliquot the stock

solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before

use, allow the vial to equilibrate to room temperature before opening.

Q3: Are there known off-target effects I should consider?

M7583 is designed as a highly selective, second-generation BTK inhibitor with fewer off-target

effects compared to first-generation inhibitors like ibrutinib.[1] A kinase panel screen showed

that M7583 inhibited only three additional kinases with an IC50 within a tenfold range of its BTK

activity.[1] However, it is always good practice to include appropriate controls and consider

potential off-target effects, especially at supra-clinical concentrations.[1][6]

Q4: Why am I not observing inhibition of BTK phosphorylation in my Western blot?

Several factors could contribute to this:

Antibody Quality: Ensure you are using a validated antibody specific for phosphorylated BTK

at the Y223 auto-phosphorylation site, as M7583 specifically inhibits this event.[1]

Phosphorylation at other sites, like Y551, may not be inhibited.[1]

Stimulation Conditions: BTK auto-phosphorylation must be induced by stimulating the B-cell

receptor (BCR) pathway, typically with anti-IgM, before inhibitor treatment.[1]

Inhibitor Concentration and Incubation Time: Verify the concentration of M7583 and ensure

sufficient pre-incubation time with the cells before stimulation.

Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to

preserve the phosphorylation status of your protein.[7]

Q5: How can I confirm that M7583 is engaging its target in my cells?

Target engagement can be confirmed by observing a dose-dependent decrease in the

phosphorylation of BTK's direct substrate, PLCγ2, via Western blot. Alternatively, a cellular

thermal shift assay (CETSA) can provide biophysical evidence of the inhibitor binding to BTK

within intact cells.[8]
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Troubleshooting Guides
Problem: High Variability in IC50 Values in Cell-Based
Assays
Inconsistent IC50 values are a common issue in cell-based assays. This variability can stem

from multiple sources related to the inhibitor, cell culture, or the assay itself.

Possible Causes and Solutions:

Inhibitor Preparation and Stability:

Solution: Prepare fresh dilutions of M7583 from a new stock aliquot for each experiment.

Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used is

anhydrous, as moisture can reduce solubility and stability.[4]

Cell Culture Conditions:

Solution: Use cells within a consistent, low passage number range. Standardize cell

seeding density and ensure cells are in the logarithmic growth phase at the time of

treatment. Monitor cell health and viability before starting the experiment.

Assay Protocol and Reagents:

Solution: Ensure consistent incubation times for both inhibitor treatment and viability

reagent (e.g., ATPlite, MTS).[1][8] Verify that the assay readout is within the linear range of

the detection instrument. Optimize the ATP concentration if using a luminescence-based

assay, as high ATP levels can compete with the inhibitor.[9]

Serum Concentration:

Solution: M7583 may bind to serum proteins, reducing its effective concentration. If results

are variable, consider reducing the serum concentration during the inhibitor treatment

period or performing the assay in serum-free media, if tolerated by the cells.
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Caption: Workflow for troubleshooting IC50 variability.

Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol is adapted for measuring cell viability after treatment with M7583 using a

luminescence-based ATP detection assay, such as ATPlite.[1]
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Materials:

Cell line of interest (e.g., Mino, OCI-Ly3)

Complete culture medium

M7583 inhibitor

384-well white, flat-bottom plates

ATPlite Luminescence Assay System

Luminometer plate reader

Methodology:

Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 500

cells/well) in 40 µL of complete culture medium.[1]

Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to adhere and

resume growth.[1]

Inhibitor Preparation: Prepare a serial dilution of M7583 in complete culture medium. Include

a DMSO-only vehicle control.

Treatment: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

Assay:

Equilibrate the plate and the ATPlite reagent to room temperature.

Add 50 µL of the ATPlite reagent to each well.

Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.

Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent

signal.
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Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to

calculate the IC50 value.

Protocol 2: Western Blotting for BTK Phosphorylation
This protocol details the detection of BTK auto-phosphorylation at Y223 following BCR

stimulation and M7583 treatment.[1]

Materials:

Ramos cells (or other suitable B-cell line)

RPMI medium + 10% FBS

M7583 inhibitor

Anti-IgM antibody

RIPA Lysis Buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK

HRP-conjugated secondary antibody

ECL detection reagent

Methodology:

Cell Culture: Culture Ramos cells to a density of approximately 1x10^6 cells/mL.

Inhibitor Treatment: Pre-incubate cells with varying concentrations of M7583 (e.g., 0, 1, 10,

100, 1000 nM) for 1-2 hours at 37°C.

BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to

induce BTK phosphorylation.[1]

Cell Lysis:
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Pellet the cells by centrifugation at 4°C.

Wash once with ice-cold PBS.

Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase

inhibitors.[7]

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE:

Normalize all samples to the same protein concentration with lysis buffer and 4x LDS

sample buffer.

Boil samples at 95°C for 5 minutes.[7]

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel

until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[7]

Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223)

overnight at 4°C with gentle agitation.[7]

Wash the membrane three times for 5 minutes each with TBST.[7]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

Wash three times for 5 minutes each with TBST.
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Detection: Add ECL reagent to the membrane and visualize the signal using a

chemiluminescence imager or X-ray film.[11]

Stripping and Re-probing: If desired, strip the membrane and re-probe with an antibody for

total BTK to confirm equal protein loading.

Protocol 3: In Vitro Kinase Assay
This protocol describes a general method to determine the biochemical IC50 of M7583 against

recombinant BTK enzyme.[12][13]

Materials:

Recombinant active BTK enzyme

Kinase substrate (e.g., a generic peptide substrate)

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-

mercaptoethanol)[13]

M7583 inhibitor

[γ-32P]-ATP or ADP-Glo™ Kinase Assay kit

96-well assay plates

Methodology (Radiometric Format):

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer,

recombinant BTK enzyme, and the desired substrate.

Inhibitor Addition: Add serially diluted M7583 or a DMSO vehicle control to the wells. Pre-

incubate the enzyme and inhibitor for 10-20 minutes at room temperature to allow for

binding.[13]

Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-32P]-ATP. The

final ATP concentration should be close to the Km value for BTK to ensure accurate IC50

determination.
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Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes),

ensuring the reaction stays within the linear phase.[13]

Stop Reaction: Terminate the reaction by adding 4x LDS sample buffer or by spotting the

reaction mixture onto phosphocellulose paper.[13]

Analysis:

If using sample buffer, separate the reaction products by SDS-PAGE. Dry the gel and

expose it to an autoradiography film to visualize substrate phosphorylation.[13]

If using phosphocellulose paper, wash the paper extensively to remove unincorporated

[γ-32P]-ATP and measure the incorporated radioactivity using a scintillation counter.

IC50 Calculation: Plot the percentage of kinase inhibition versus the inhibitor concentration

to determine the IC50 value.
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Caption: General experimental workflow for M7583 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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